molecular formula C13H13N3S B3283942 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea CAS No. 77607-96-6

1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea

Cat. No. B3283942
CAS RN: 77607-96-6
M. Wt: 243.33 g/mol
InChI Key: UQBBBRQRNHQHRL-UHFFFAOYSA-N
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Description

The compound “1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea” is a derivative of pyridine. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis information for “this compound” was not found, a related compound was synthesized from commercially available 2-chloro-5-(chloromethyl)thiazole and 2-aminopyridine .


Molecular Structure Analysis

The molecular structure of a related compound, [(E)-(1-methylpyridin-2-ylidene)methyl]-oxoazanium, was determined using X-ray crystallography .


Chemical Reactions Analysis

Acetylcholinesterase (AChE) activity is inhibited by many compounds, including oxime drugs such as pralidoxime chloride (2-PAM; [(E)-(1-methylpyridin-2-ylidene)methyl]-oxoazanium chloride), obidoxime chloride, and asoxime chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, [(E)-(1-methylpyridin-2-ylidene)methyl]-oxoazanium,2,2,2-trichloro-1-dimethoxyphosphorylethanol,iodide, include a molecular weight of 521.50000, a boiling point of 269.3ºC at 760 mmHg, and a flash point of 116.7ºC .

Safety and Hazards

The safety and hazards of a related compound, pralidoxime chloride, include skin, eye, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(1-methylpyridin-2-ylidene)-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-16-10-6-5-9-12(16)15-13(17)14-11-7-3-2-4-8-11/h2-10H,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBBBRQRNHQHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea

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